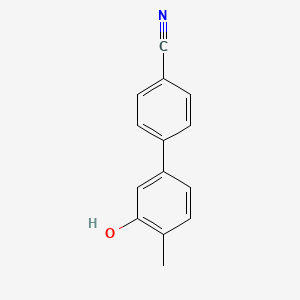
5-(2-Formylphenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Formylphenyl)-3-methylphenol, also known as 2-formyl-3-methylphenol, is an aromatic phenol compound found in a variety of natural products. It has been used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(2-Formylphenyl)-3-methylphenol has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 5-(2-Formylphenyl)-3-methylphenol, 95%ethylbenzaldehyde and 5-(2-Formylphenyl)-3-methylphenol, 95%ethylbenzoic acid. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics.
Wirkmechanismus
The mechanism of action of 5-(2-Formylphenyl)-3-methylphenol is not yet fully understood. However, it is known that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Inhibition of COX-2 by 5-(2-Formylphenyl)-3-methylphenol is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The effects of 5-(2-Formylphenyl)-3-methylphenol on biochemical and physiological processes are not yet fully understood. However, it is known that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 by 5-(2-Formylphenyl)-3-methylphenol is thought to reduce inflammation and pain. Additionally, the compound has been shown to have antimicrobial activity, and it has been used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Formylphenyl)-3-methylphenol in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is available in a 95% pure form. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic, and it should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 5-(2-Formylphenyl)-3-methylphenol. Further research into the biochemical and physiological effects of the compound could lead to new applications in medicine and drug development. Additionally, further research into the synthesis of the compound could lead to improved yields and more cost-effective production methods. Finally, further research into the mechanism of action of the compound could lead to the development of new inhibitors of COX-2 and other enzymes.
Synthesemethoden
The synthesis of 5-(2-Formylphenyl)-3-methylphenol can be achieved through several different methods. One such method is the catalytic hydrogenation of 5-(2-Formylphenyl)-3-methylphenol, 95%ethylbenzaldehyde. This method involves the use of a palladium-on-carbon catalyst in a solvent such as methanol. The reaction produces 5-(2-Formylphenyl)-3-methylphenol in a 95% yield. Other methods for the synthesis of this compound include the use of a Friedel-Crafts alkylation reaction with benzaldehyde and the use of a Grignard reaction with formaldehyde.
Eigenschaften
IUPAC Name |
2-(3-hydroxy-5-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-12(8-13(16)7-10)14-5-3-2-4-11(14)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNBDFLOSCIICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683700 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-60-1 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














